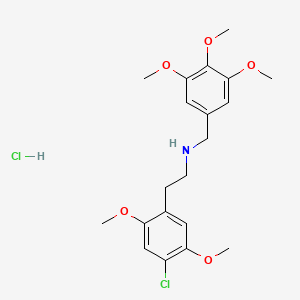
2-(4-chloro-2,5-dimethoxyphenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine,monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chloro-2,5-dimethoxyphenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine, monohydrochloride is a synthetic organic compound It is characterized by the presence of multiple methoxy groups and a chloro substituent on its aromatic rings
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(4-Chlor-2,5-dimethoxyphenyl)-N-(3,4,5-trimethoxybenzyl)ethanamin umfasst in der Regel mehrere Schritte:
Ausgangsmaterialien: Die Synthese beginnt mit kommerziell erhältlichen Ausgangsmaterialien wie 4-Chlor-2,5-dimethoxybenzaldehyd und 3,4,5-Trimethoxybenzylamin.
Kondensationsreaktion: Die Aldehydgruppe von 4-Chlor-2,5-dimethoxybenzaldehyd reagiert unter sauren Bedingungen mit der Aminogruppe von 3,4,5-Trimethoxybenzylamin zu einem Imin-Zwischenprodukt.
Reduktion: Das Imin-Zwischenprodukt wird dann zum entsprechenden Amin reduziert.
Hydrochloridbildung: Der letzte Schritt beinhaltet die Bildung des Monohydrochloridsalzes durch Reaktion des Amins mit Salzsäure.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren können ähnliche Synthesewege verwenden, werden aber für die Großproduktion optimiert. Dazu gehören die Verwendung von Durchflussreaktoren, automatisierter Synthese und Reinigungstechniken, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an den Methoxygruppen, was zur Bildung von Chinonen führt.
Reduktion: Reduktionsreaktionen können an den aromatischen Ringen oder der Aminogruppe auftreten, abhängig von den verwendeten Reagenzien.
Substitution: Der Chlorsubstituent kann durch andere Nucleophile durch nucleophile aromatische Substitutionsreaktionen ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden häufig verwendet.
Substitution: Nucleophile wie Natriummethoxid (NaOCH3) oder Natriumethoxid (NaOEt) können für Substitutionsreaktionen verwendet werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation Chinone liefern, während Substitutionsreaktionen verschiedene substituierte Derivate erzeugen können.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet. Ihre einzigartige Struktur ermöglicht die Erforschung verschiedener chemischer Reaktionen und Mechanismen.
Biologie
In der biologischen Forschung kann die Verbindung auf ihre möglichen Wechselwirkungen mit biologischen Molekülen und ihre Auswirkungen auf zelluläre Prozesse untersucht werden.
Medizin
Die Verbindung könnte auf ihre potenziellen therapeutischen Eigenschaften untersucht werden, einschließlich ihrer Auswirkungen auf spezifische molekulare Ziele und Signalwege.
Industrie
Im Industriesektor kann die Verbindung bei der Entwicklung neuer Materialien, Pharmazeutika oder Agrochemikalien eingesetzt werden.
5. Wirkmechanismus
Der Wirkmechanismus von 2-(4-Chlor-2,5-dimethoxyphenyl)-N-(3,4,5-trimethoxybenzyl)ethanamin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Diese Zielstrukturen können Enzyme, Rezeptoren oder andere Proteine sein. Die Auswirkungen der Verbindung werden durch die Modulation dieser Zielstrukturen und die anschließende Aktivierung oder Hemmung verschiedener Signalwege vermittelt.
Wirkmechanismus
The mechanism of action of 2-(4-chloro-2,5-dimethoxyphenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets and the subsequent activation or inhibition of various signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-(4-Chlor-2,5-dimethoxyphenyl)ethanamin
- N-(3,4,5-Trimethoxybenzyl)ethanamin
- 2,5-Dimethoxy-4-chlorphenethylamin (2C-C)
Einzigartigkeit
Die Einzigartigkeit von 2-(4-Chlor-2,5-dimethoxyphenyl)-N-(3,4,5-trimethoxybenzyl)ethanamin liegt in seiner Kombination aus mehreren Methoxygruppen und einem Chlorsubstituenten, die ihm besondere chemische und biologische Eigenschaften verleihen.
Eigenschaften
CAS-Nummer |
2749391-65-7 |
|---|---|
Molekularformel |
C20H27Cl2NO5 |
Molekulargewicht |
432.3 g/mol |
IUPAC-Name |
2-(4-chloro-2,5-dimethoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C20H26ClNO5.ClH/c1-23-16-11-15(21)17(24-2)10-14(16)6-7-22-12-13-8-18(25-3)20(27-5)19(9-13)26-4;/h8-11,22H,6-7,12H2,1-5H3;1H |
InChI-Schlüssel |
XLSNBXWWIGUFNW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)CNCCC2=CC(=C(C=C2OC)Cl)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


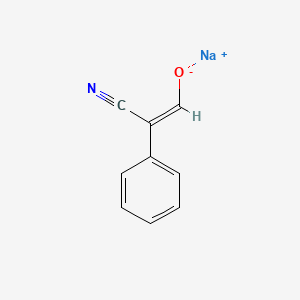
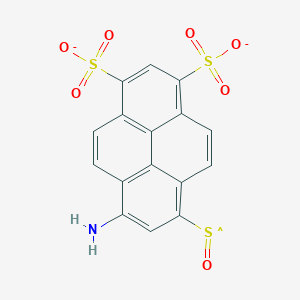
![Diethoxy-[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propyl]-(triethoxysilylmethyl)silane](/img/structure/B12352456.png)
![3-[2-(dimethylamino)ethyl]-1H-indol-4-ol-4-acetate,monohydrochloride](/img/structure/B12352457.png)
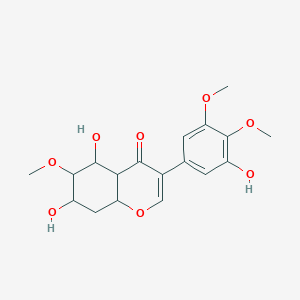
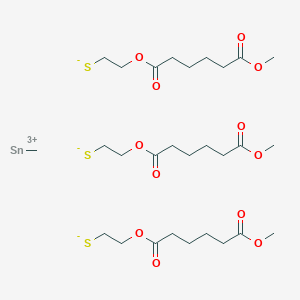
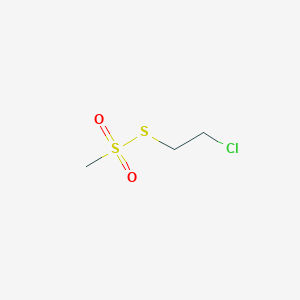

![2-Ethylhexyl[(3,5-di-tert-butyl-4-hydroxybenzyl)sulfanyl]acetate](/img/structure/B12352486.png)
![1-[(2R,4S,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12352505.png)
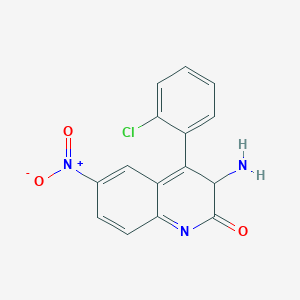
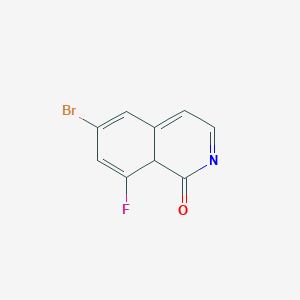
![2H-1-Benzopyran-2-one, 4-methyl-7-[[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-alpha-D-galactopyranosyl]oxy]-](/img/structure/B12352519.png)

